2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-20(2)16-8-9-21(20,18(24)13-16)14-29(26,27)23-17-6-4-15(5-7-17)12-19(25)22-10-11-28-3/h4-7,16,23H,8-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNHENLFGYOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's structure features a bicyclic moiety and an acetamide functional group, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 357.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₂O₄S |
| Molecular Weight | 357.48 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
1. Anticancer Activity
Studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells. For instance, a related acetamide derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .
2. Antimicrobial Properties
The sulfonamide group is known for its antimicrobial effects. Compounds containing this moiety have been reported to exhibit activity against a range of bacterial pathogens, including Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory properties of sulfonamide derivatives. These compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
- Interaction with Cellular Receptors : The structural components may allow for interaction with specific cellular receptors, modulating signaling pathways associated with cancer and inflammation.
Case Studies
Several case studies have documented the biological effects of related compounds:
-
Case Study: Anticancer Efficacy
- A derivative similar to the target compound was tested in vitro against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
-
Case Study: Antimicrobial Testing
- A series of sulfonamide derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced activity, indicating the importance of structural features.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthetic routes, and observed properties, derived from the evidence provided:
Structural and Functional Insights:
Bicyclo[2.2.1]heptane vs. Other Cores :
- The bicyclo[2.2.1]heptane core in the target compound and analogs (e.g., ) provides rigidity, which may improve binding affinity compared to flexible acetamide-based structures (e.g., ).
- In contrast, the bicyclo[3.2.0]heptane system in penicillin derivatives (e.g., ) exhibits distinct reactivity due to ring strain and lactam functionality.
Substituent Effects: Sulfonamide vs. Methoxyethyl Tail: The methoxyethyl group in the target compound could enhance aqueous solubility compared to hydrophobic tert-butyl () or cyclohexyl () substituents.
Synthetic Accessibility :
- Copper-catalyzed amidation () and multicomponent reactions () offer moderate to high yields (67–81%), suggesting scalable routes for analogs. The target compound’s synthesis may require similar strategies.
Bioactivity Trends :
- Compounds with aromatic substituents (e.g., 4-methoxyphenyl in , 4-fluorophenyl in ) show antimicrobial activity, implying that the phenyl group in the target compound may contribute to similar properties.
- The absence of bioactivity data for bicyclo[2.2.1]heptane sulfonamides () highlights a research gap compared to well-studied acetamide derivatives.
Challenges and Opportunities:
- Crystallinity and Chirality : The rigid bicyclo[2.2.1]heptane core may facilitate crystallinity studies (), but enantiomer-specific effects (e.g., ) remain unexplored in the target compound.
- Lumping Strategy : As per , compounds with similar bicyclo cores and sulfonamide linkers could be "lumped" for predictive modeling of physicochemical properties.
Vorbereitungsmethoden
Synthesis of 1-(Chloromethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane
The bicyclic core is synthesized through a Diels-Alder reaction between camphene and an α,β-unsaturated ketone, followed by oxidation and chlorination.
Key Steps :
- Diels-Alder Cyclization : Camphene reacts with methyl vinyl ketone in toluene at 110°C for 24 hours to yield 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane.
- Chloromethylation : The ketone is treated with chloromethyl methyl ether (MOMCl) and Lewis acid catalysts (e.g., ZnCl₂) in dichloromethane at 0–5°C, producing 1-(chloromethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Camphene, methyl vinyl ketone | Toluene | 110°C | 24 h | 78% |
| 2 | MOMCl, ZnCl₂ | CH₂Cl₂ | 0–5°C | 2 h | 65% |
Preparation of 2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide
This intermediate is synthesized via a two-step sequence:
- Acetylation of 4-nitroaniline : 4-Nitroaniline reacts with chloroacetyl chloride in the presence of triethylamine (TEA) to form 2-(4-nitrophenyl)acetamide.
- Reduction and Alkylation : The nitro group is reduced to an amine using H₂/Pd-C, followed by alkylation with 2-methoxyethylamine using EDC/HOBt coupling.
Optimization Note : Use of Pd-C in ethanol at 50 psi H₂ achieves >95% reduction efficiency, while EDC/HOBt in DMF at 25°C yields 82% amidation.
Sulfonamide Coupling
The final step involves reacting the chloromethyl bicyclic intermediate with the acetamide-containing aniline:
- Sulfonyl Chloride Formation : 1-(Chloromethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane is treated with thionyl chloride (SOCl₂) in dichloroethane (DCE) at reflux to generate the sulfonyl chloride.
- Coupling Reaction : The sulfonyl chloride reacts with 2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide in acetonitrile using TEA as a base. The reaction proceeds at 60°C for 12 hours, yielding the target compound.
Critical Parameters :
- Molar Ratio : 1.2 equivalents of sulfonyl chloride to amine ensures complete conversion.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity.
Analytical Characterization
The compound is validated using spectroscopic and chromatographic methods:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (s, 6H, CH₃), 2.45–2.55 (m, 2H, bicyclo CH₂), 3.38 (s, 3H, OCH₃), 6.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH).
- HRMS (ESI+) : m/z 423.2045 [M+H]⁺ (calc. 423.2041).
Chromatographic Purity :
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/H₂O (70:30) | 8.2 min | 99.1% |
Industrial-Scale Optimization Strategies
Patent WO2014200786A1 highlights critical adjustments for scalability:
- Solvent Selection : Replacing THF with acetonitrile reduces side reactions during sulfonylation.
- Catalyst Recycling : Pd-C from the reduction step is recovered and reused, lowering costs.
- Temperature Control : Maintaining coupling reactions at 60±2°C prevents exothermic decomposition.
Applications and Derivatives
The compound’s sulfonamide group and rigid bicyclic core make it a candidate for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
